3,4-dichloro-N-(4-{[2-(phenylformamido)ethyl]carbamoyl}phenyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2-benzamidoethylcarbamoyl)phenyl]-3,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O3/c24-19-11-8-17(14-20(19)25)23(31)28-18-9-6-16(7-10-18)22(30)27-13-12-26-21(29)15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,26,29)(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPVTPUZPYSMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride Formation
The 3,4-dichlorobenzoyl chloride intermediate is critical. Patent US3975443A describes the reaction of 3,4-dichlorobenzoic acid with phosphorus oxychloride (POCl₃) in ethyl acetate/tetrahydrofuran (THF) at 0–5°C, yielding the acyl chloride with >98% purity. Alternative methods using thionyl chloride (SOCl₂) or oxalyl chloride are less favored due to byproduct formation.
Reaction Conditions :
Benzamide Formation
The acyl chloride reacts with 4-aminophenylcarbamate in benzene under reflux. As detailed in US3975443A, this step requires anhydrous conditions and catalytic pyridine to scavenge HCl.
Example Protocol :
- Dissolve 4-aminophenylcarbamate (1.0 eq) in dry benzene.
- Add 3,4-dichlorobenzoyl chloride (1.1 eq) dropwise at 25°C.
- Reflux for 1.5 hours, cool, and filter the precipitate.
- Recrystallize from ethanol/ether to obtain 3,4-dichloro-N-(4-carbamoylphenyl)benzamide (m.p. 199–201°C).
Installation of the Carbamoyl Phenyl Linker
Carbodiimide-Mediated Coupling
The carbamoyl bridge is installed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). Patent CN105541656A highlights the use of EDC with hydroxybenzotriazole (HOBt) to activate the carboxylic acid of Fragment A, enabling coupling with the amine of Fragment B.
Optimized Conditions :
Alternative Urea Formation
A two-step approach involves:
- Phosgene treatment of Fragment A to generate an isocyanate.
- Reaction with Fragment B’s amine to form the urea linkage. This method, though efficient, poses safety concerns due to phosgene’s toxicity.
Synthesis of the Phenylformamidoethyl Group
Formylation of Ethylenediamine
Patent US3975443A details the formylation of ethylenediamine using formic acid and acetic anhydride. The reaction proceeds via mixed anhydride formation, yielding N-(2-aminoethyl)formamide.
Procedure :
Benzoylation of the Formamide
The formamide intermediate is benzoylated using benzoyl chloride in benzene under reflux. Pyridine is added to neutralize HCl, preventing amine protonation.
Key Data :
- Reaction Time : 1.5 hours.
- Yield : 89–93%.
- Purification : Recrystallization from isopropanol/petroleum ether.
Final Assembly and Purification
Coupling of Fragments A and B
The carbamoylphenylbenzamide (Fragment A) and phenylformamidoethylamine (Fragment B) are coupled using EDC/HOBt in DMF. The reaction is monitored via TLC (silica, chloroform/methanol 9:1).
Purification Steps :
Yield Optimization
- Temperature Control : Maintaining 0–5°C during acyl chloride formation minimizes side reactions.
- Solvent Recovery : THF/ethyl acetate mixtures are distilled and reused (80% recovery).
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98.5% purity (C18 column, acetonitrile/water 70:30).
- Melting Point : 215–216°C.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(4-{[2-(phenylformamido)ethyl]carbamoyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamide moiety, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzamides.
Scientific Research Applications
3,4-dichloro-N-(4-{[2-(phenylformamido)ethyl]carbamoyl}phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4-{[2-(phenylformamido)ethyl]carbamoyl}phenyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Antioxidant Activity Comparison
| Compound | DPPH IC50 (μM) | Superoxide IC50 (μM) | TEAC Value |
|---|---|---|---|
| THHEB | 22.8 | 2.5 | 0.6 |
| Ascorbic Acid | >22.8 | >2.5 | <0.6 |
| Target Compound* | Not reported | Not reported | Not reported |
*No direct data available; structural analogs suggest possible moderate activity due to electron-withdrawing substituents.
Pesticide Benzamides
Key Compounds for Comparison : Etobenzanid and Sulfentrazone
- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) : Used as a herbicide, featuring ethoxymethoxy and dichlorophenyl groups.
- Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) : A triazole-containing herbicide with sulfonamide and dichlorophenyl moieties.
- Structural Contrast : The target compound lacks sulfonamide or triazole groups but shares dichlorinated aromatic systems. Its phenylformamido-ethyl carbamoyl chain may reduce herbicidal activity compared to these pesticides, which prioritize lipophilicity and electrophilic substituents for plant membrane penetration .
Table 2: Structural Features of Pesticide Benzamides
| Compound | Key Functional Groups | Bioactivity |
|---|---|---|
| Etobenzanid | Dichlorophenyl, ethoxymethoxy | Herbicidal |
| Sulfentrazone | Dichlorophenyl, triazole, sulfonamide | Herbicidal |
| Target Compound | Dichlorophenyl, phenylformamido-ethyl | Unknown (hypothetical) |
Triazine- and Chromenone-Linked Benzamides
Key Compounds for Comparison :
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide : Chromenone and pyrazolopyrimidine moieties suggest anticancer or antiviral applications.
Structural Contrast: The target compound lacks heterocyclic systems like triazine or chromenone, which are critical for protein binding in kinase or protease inhibition. Its simpler amide linkages may limit target specificity compared to these derivatives.
Sulfonamide vs. Carbamoyl Substituents
Key Compound for Comparison: 3,4-Dichloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]benzamide (CAS 25192-67-0)
- Implications : Sulfonamide groups often enhance metabolic stability and receptor affinity in drug design, whereas carbamoyl groups may offer milder pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-dichloro-N-(4-{[2-(phenylformamido)ethyl]carbamoyl}phenyl)benzamide, and how can purity be optimized?
- Methodology :
- Stepwise Amide Coupling : Use coupling agents like HATU or EDC/NHS to sequentially link the benzamide core, phenylformamido group, and carbamoylphenyl moiety. Reaction conditions (e.g., anhydrous DMF, 0–5°C for activation, room temperature for coupling) minimize side products .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Data :
| Parameter | Value/Technique |
|---|---|
| Yield Optimization | 70–85% after purification |
| Purity Verification | HPLC (>95%), NMR (absence of residual solvent peaks) |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
- Techniques :
- ¹H/¹³C NMR : Focus on amide NH signals (δ 8.1–8.5 ppm, broad) and aromatic protons (δ 7.2–7.8 ppm for substituted benzene rings). Chlorine substituents deshield adjacent carbons (¹³C δ 125–135 ppm) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₃H₁₉Cl₂N₃O₂: 448.0823) to rule out halogen isotope interference .
- FT-IR : Amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of chlorine substitution on biological activity?
- Experimental Design :
- Analog Synthesis : Replace 3,4-dichloro with 2,4-dichloro, 4-chloro, or non-halogenated benzamide cores. Monitor bioactivity shifts in enzyme inhibition assays (e.g., kinase targets) .
- Activity Metrics : Compare IC₅₀ values (e.g., ATP-competitive vs. allosteric binding via kinetic assays) .
- Data Interpretation :
- Chlorine at 3,4-positions enhances hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites), as shown in docking studies .
- Contradiction Alert : Some analogs show reduced activity despite increased lipophilicity, suggesting steric hindrance outweighs electronic effects .
Q. What strategies resolve contradictions in reported biological activity data across different assay systems?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition (cell-free vs. cell-based assays).
- Root Cause Analysis :
- Membrane Permeability : Use logP calculations (e.g., ClogP ~3.5) and Caco-2 assays to assess cellular uptake limitations .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., amide hydrolysis) .
- Mitigation : Introduce methyl groups ortho to the amide bond to sterically protect against hydrolysis .
Q. How can computational modeling predict binding modes and guide target prioritization?
- Protocol :
- Molecular Docking (Glide XP) : Use crystal structures of kinases (e.g., PDB 4HNF) to model ligand-protein interactions. Prioritize targets with high docking scores (e.g., ΔG < −9 kcal/mol) and conserved hydrogen bonds (e.g., backbone amide of hinge region) .
- MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability (RMSD < 2 Å) and key residue interactions (e.g., Glu95 in MAPK1) .
Methodological Challenges
Q. What are the limitations of current synthetic methods for scaling up this compound, and how can they be addressed?
- Challenges :
- Low yields in final coupling step due to steric hindrance from the phenylformamido group .
- Residual palladium in catalytic steps (e.g., Suzuki couplings for benzene ring functionalization) .
- Solutions :
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and improve yield by 15% .
- Pd Scavengers : Use polymer-bound thiourea resins to reduce Pd content to <10 ppm .
Q. How can researchers differentiate between specific and non-specific bioactivity in phenotypic screens?
- Approach :
- Counter-Screening : Test against unrelated targets (e.g., GPCRs, ion channels) to rule out promiscuity .
- Covalent Binding Checks : Incubate with excess β-mercaptoethanol; activity loss suggests covalent adduct formation .
- Data Table :
| Assay System | Target Hit Rate | Off-Target Activity |
|---|---|---|
| Kinase Panel (50) | 82% (IC₅₀ < 1 µM) | 12% (GPCRs) |
| Phenotypic (Cancer) | 65% Growth Inhibition | 28% (Non-apoptotic mechanisms) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
